3-phenyl-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-propanone
CAS No.:
Cat. No.: VC15023147
Molecular Formula: C22H21NOS3
Molecular Weight: 411.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21NOS3 |
|---|---|
| Molecular Weight | 411.6 g/mol |
| IUPAC Name | 3-phenyl-1-(4,4,6-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one |
| Standard InChI | InChI=1S/C22H21NOS3/c1-14-8-7-11-16-18-20(26-27-21(18)25)22(2,3)23(19(14)16)17(24)13-12-15-9-5-4-6-10-15/h4-11H,12-13H2,1-3H3 |
| Standard InChI Key | HVHJRYAXDAZYRT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC=C1)C3=C(C(N2C(=O)CCC4=CC=CC=C4)(C)C)SSC3=S |
Introduction
3-Phenyl-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-12dithiolo[3,4-c]quinolin-5-yl)-1-propanone is a complex organic compound featuring a quinoline core integrated with thioxo and dithiolo groups. This compound belongs to the broader category of heterocyclic compounds, known for their diverse chemical properties and potential biological activities. The presence of multiple functional groups, including a phenyl group attached to a propanone moiety linked with a complex quinoline derivative, suggests potential for diverse reactivity and biological significance.
Synthesis Methods
The synthesis of 3-phenyl-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H- dithiolo[3,4-c]quinolin-5-yl)-1-propanone typically involves multi-step organic reactions. These methods require controlled conditions such as temperature and solvent choice to optimize yields. For example, the use of solvents like acetone or 2-propanol at elevated temperatures has been reported to enhance reaction efficiency.
Chemical Reactions and Transformations
This compound can undergo various chemical transformations, including reactions with oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific conditions (temperature, solvent) are crucial for achieving desired outcomes in these reactions.
Biological Activities and Potential Applications
Research indicates that compounds similar to 3-phenyl-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H- dithiolo[3,4-c]quinolin-5-yl)-1-propanone may exhibit significant biological activities. These potential activities make this compound an interesting candidate for further pharmacological studies, particularly in the development of novel therapeutic agents.
Analytical Techniques for Characterization
The structure of 3-phenyl-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H- dithiolo[3,4-c]quinolin-5-yl)-1-propanone is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods are essential for verifying the chemical structure and purity of the synthesized compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume